Home > Products > Screening Compounds P93606 > hemoglobin Calais
hemoglobin Calais - 132822-60-7

hemoglobin Calais

Catalog Number: EVT-1520789
CAS Number: 132822-60-7
Molecular Formula: C10H10ClN3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hemoglobin Calais was first identified in a family study where members exhibited symptoms related to chronic anemia. It belongs to the broader classification of hemoglobin variants, which are categorized based on their structural differences from normal adult hemoglobin (hemoglobin A). Variants like Hemoglobin Calais are classified under structural hemoglobinopathies, which can lead to altered oxygen transport and release properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of hemoglobin Calais can be studied through various techniques that analyze the production and function of this variant in red blood cells. One method involves measuring the rate of hemoglobin synthesis in vivo using stable isotopes. For instance, researchers have utilized isotopically labeled glycine to track incorporation into hemoglobin, allowing for quantification of synthesis rates and understanding the dynamics of hemoglobin production in individuals carrying this variant .

In laboratory settings, genetic sequencing techniques are employed to confirm mutations in the beta-globin gene that lead to this variant. These methods typically involve polymerase chain reaction amplification followed by DNA sequencing.

Molecular Structure Analysis

Structure and Data

The molecular weight of hemoglobin is approximately 64,500 Da, with each molecule consisting of four subunits: two alpha and two beta chains. The specific mutation may lead to altered heme binding properties or changes in oxygen affinity, which can be quantitatively assessed using spectroscopic techniques.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving hemoglobin Calais include its interaction with oxygen and carbon dioxide during respiration. The altered structure may influence these reactions, particularly affecting the oxygen dissociation curve. Studies have shown that variants like Hemoglobin Calais may exhibit differences in oxygen binding affinity compared to normal hemoglobin, potentially leading to hypoxia or other related conditions.

Additionally, biochemical assays can be conducted to evaluate how this variant reacts under different pH levels or in the presence of various allosteric effectors, which modulate hemoglobin's oxygen affinity.

Mechanism of Action

Process and Data

The mechanism of action for hemoglobin Calais revolves around its ability to transport oxygen from the lungs to tissues and facilitate carbon dioxide transport back to the lungs for exhalation. The mutation may alter how effectively oxygen binds to the heme groups within the protein.

Quantitative analyses often involve measuring partial pressures of oxygen and carbon dioxide as well as calculating saturation levels using blood gas analysis techniques. These data help elucidate how well hemoglobin Calais functions compared to normal variants.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hemoglobin Calais exhibits several distinctive physical and chemical properties:

  • Solubility: Similar to normal hemoglobin but may vary based on pH and ionic strength.
  • Stability: The presence of proline may reduce thermal stability compared to normal variants.
  • Oxygen Affinity: Altered compared to normal hemoglobin; studies indicate potential shifts in the Hill coefficient reflecting changes in cooperativity during oxygen binding.

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess these properties quantitatively .

Applications

Scientific Uses

Hemoglobin Calais serves as an important subject in hematological research due to its implications for understanding genetic disorders related to blood function. It provides insights into:

  • Genetic Counseling: Understanding inheritance patterns within families affected by this variant.
  • Clinical Diagnosis: Assisting in diagnosing conditions related to abnormal hemoglobins.
  • Therapeutic Research: Exploring potential treatments for anemia associated with this variant through gene therapy or pharmacological interventions.

Research on hemoglobin variants like Calais contributes significantly to our understanding of human genetics and disease mechanisms, offering pathways for developing targeted therapies for affected individuals.

Introduction to Hemoglobin Calais

Historical Discovery and Nomenclature

Hemoglobin Calais (Hb Calais) was first identified in 1976 in the Pas-de-Calais region of Northern France. This variant emerged from a point mutation in the HBB gene (β-globin locus at 11p15.4), specifically characterized by a single nucleotide substitution (HBB: c.317T>C) resulting in the amino acid change β106 (G8) Leu→Pro. This alteration occurs at a highly conserved residue within the G-helix, a domain critical for hemoglobin’s tertiary structure and oxygen-binding efficiency. The variant’s nomenclature follows the standardized convention for hemoglobinopathies, where variants are named after the geographical location of their initial discovery [6] [10].

Table 1: Molecular Characteristics of Hemoglobin Calais

CharacteristicSpecification
GeneHBB (β-globin)
Chromosomal Location11p15.4
Nucleotide Changec.317T>C
Amino Acid Substitutionβ106 Leu→Pro
Structural DomainG-Helix (G8)
Electrophoretic MobilitySlightly alkaline shift vs. HbA

Unlike common variants (e.g., HbS, HbC), Hb Calais lacks widespread epidemiological documentation, placing it among rare hemoglobinopathies with fewer than 50 reported cases globally. Initial characterization relied on cellulose acetate electrophoresis and isoelectric focusing, techniques that detected its altered charge differential. Confirmatory DNA sequencing later validated its molecular identity, aligning with the Human Genome Variation Society’s mutation nomenclature guidelines [5] [6].

Epidemiological Significance in Hematological Research

Hb Calais exhibits a restricted geographical distribution, predominantly documented in French and Belgian populations. Its prevalence remains below 0.001% in global hemoglobinopathy databases, though targeted screenings in Northern Europe suggest localized clusters. This rarity positions Hb Calais as a valuable model for studying genotype-phenotype correlations in rare β-globin mutations. Unlike prevalent variants such as HbS (linked to malaria resistance), Hb Calais shows no known selective advantage, reflecting neutral population genetics dynamics [5] [9].

Clinically, Hb Calais is categorized as a non-pathological variant. Carriers typically display:

  • Normal hematological indices (Hb >13 g/dL, MCV 80–100 fL)
  • Absence of hemolytic anemia or microcytosis
  • Balanced α/β-globin chain synthesis ratiosThese findings contrast sharply with pathogenic β-globin mutants (e.g., Hb Bristol), which cause unstable tetramers and hemolysis. Research indicates that the β106Leu→Pro substitution induces minimal distortion to the hemoglobin tetramer due to leucine and proline’s similar hydrophobicity profiles. However, molecular dynamics simulations suggest subtle alterations in the α1β2 interface flexibility, potentially affecting oxygen affinity under extreme physiological stress [8].

Table 2: Epidemiological Profile of Hemoglobin Calais

ParameterObservation
Global Prevalence<0.001%
Regional HotspotsNorthern France, Belgium
Inheritance PatternAutosomal codominant
Clinical SeverityAsymptomatic carrier state
Association with ThalassemiaNone reported

Evolutionary Context of β-Globin Gene Mutations

The β-globin gene cluster (spanning ~60 kb on chromosome 11) exemplifies evolutionary conservation coupled with targeted mutagenesis. Hb Calais arises from a C>T transition at a CpG dinucleotide hotspot—a phenomenon accounting for >30% of pathogenic human mutations due to cytosine methylation and deamination. Phylogenetic analyses reveal that β106 leucine is conserved across placental mammals, underscoring its structural indispensability. This residue stabilizes the heme pocket via hydrophobic interactions with the E-helix; its substitution by proline introduces conformational rigidity but preserves function due to compensatory folding mechanisms [3] [10].

Within the β-globin gene family, mutations follow a hierarchical tolerance:

  • Hypervariable residues (e.g., β6 Glu→Val in HbS): Tolerated due to marginal stability impacts
  • Semi-conserved residues (e.g., β26 Glu→Lys in HbE): Cause mild thalassemic phenotypes
  • Strictly conserved residues (e.g., β106 Leu→Pro in Hb Calais): Rarely persist in populationsHb Calais exemplifies how even conserved-domain mutations can evade negative selection if molecular perturbations remain subclinical. Its persistence likely stems from reproductive fitness parity with wild-type hemoglobin, unlike deleterious variants (e.g., Hb Hammersmith), which reduce fitness [8] [10].

Table 3: Evolutionary Dynamics of β-Globin Mutations

Mutation TypeExamplePopulation FrequencySelection Pressure
CpG dinucleotide changeHb Calais (β106Leu→Pro)Extremely rareNeutral
Hydrophobic → HydrophobicHb Syracuse (β24Gly→Val)LowMildly negative
Charge-alteringHbS (β6Glu→Val)High (malaria zones)Positive

Molecular genetics studies further reveal that the HBB gene’s exon 3—housing Hb Calais’ mutation—experiences lower recombination rates than other genomic regions. This reduced recombination preserves linkage disequilibrium in flanking sequences, aiding haplotype-based ancestry tracing. Hb Calais’ associated haplotype (marked by SNPs rs10768683 and rs1609812) aligns with Western European β-globin lineages, supporting its regional origin [3] [6].

Concluding Remarks

Hemoglobin Calais remains a testament to human genomic diversity. Its benign phenotype, molecular stability, and geographical confinement offer insights into hemoglobin’s structural resilience and the role of neutral evolution in rare variant persistence. Future research leveraging cryo-electron microscopy and single-molecule spectroscopy may elucidate how subtle substitutions at conserved sites modulate allosteric oxygen binding without clinical detriment.

Properties

CAS Number

132822-60-7

Product Name

hemoglobin Calais

Molecular Formula

C10H10ClN3

Synonyms

hemoglobin Calais

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.